Differentiation from 2,2-Dimethyl Analog in NF-kappaB Inhibition Patent Claims
The unsubstituted cyclopropane core of N-(1-benzylpiperidin-4-yl)cyclopropanecarboxamide provides a fundamental structural distinction from its 2,2-dimethyl analog. A patent explicitly claims the 2,2-dimethyl variant for treating NF-kappaB-mediated inflammatory diseases, but the unsubstituted cyclopropane eliminates the gem-dimethyl steric bulk and altered lipophilicity, which are critical drivers of target binding and pharmacokinetics [1]. This steric difference means the two compounds cannot be used interchangeably in SAR campaigns without confounding data.
| Evidence Dimension | Steric bulk and lipophilicity at cyclopropane ring |
|---|---|
| Target Compound Data | Unsubstituted cyclopropane (C3H5); XLogP3-AA = 2.1 [2] |
| Comparator Or Baseline | 2,2-Dimethyl-cyclopropanecarboxylic acid (1-benzyl-piperidin-4-yl)-amide (US20040002521A1, compound 5); N/A |
| Quantified Difference | Elimination of two methyl groups reduces molecular weight by 28 Da and alters 3D conformation from a substituted to unsubstituted cyclopropane |
| Conditions | In silico physicochemical property analysis; patent SAR context |
Why This Matters
Researchers studying NF-kappaB pathways or using this compound as a negative control for dimethyl analogs must use the exact stereoelectronic profile to avoid misleading structure-activity relationship (SAR) conclusions.
- [1] Iino Y, Yamamoto T, Kobayashi T. Cyclopropanecarboxylic acid amide compound and pharmaceutical use thereof. US Patent Application US20040002521A1, 2003. View Source
- [2] PubChem. Computed Properties for N-(1-benzylpiperidin-4-yl)cyclopropanecarboxamide (CID 17250237). View Source
